Cas no 1330756-09-6 (4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol structure](https://www.kuujia.com/scimg/cas/1330756-09-6x500.png)
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol
- 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol
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- MDL: MFCD20502831
- Inchi: 1S/C7H11N3O/c11-4-7-5-3-8-2-1-6(5)9-10-7/h8,11H,1-4H2,(H,9,10)
- InChI Key: NIUGRDGIDVRQML-UHFFFAOYSA-N
- SMILES: C1NCCC2NN=C(CO)C1=2
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Bestfluorodrug | YFL00055-5.0g |
(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol |
1330756-09-6 | 97% | 5.0g |
¥14800 | 2023-04-05 | |
eNovation Chemicals LLC | Y1245878-5g |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol |
1330756-09-6 | 95% | 5g |
$1230 | 2024-06-06 | |
Bestfluorodrug | YFL00055-0.5g |
(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol |
1330756-09-6 | 97% | 0.5g |
¥3300 | 2023-09-19 | |
Fluorochem | 312560-250mg |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol |
1330756-09-6 | 95.0% | 250mg |
£206.00 | 2023-04-19 | |
Fluorochem | 312560-5g |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol |
1330756-09-6 | 95.0% | 5g |
£1,598.00 | 2023-04-19 | |
1PlusChem | 1P00J2U7-5g |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol |
1330756-09-6 | 95% | 5g |
$948.00 | 2025-03-01 | |
Ambeed | A386551-5g |
(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol |
1330756-09-6 | 97% | 5g |
$1022.0 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784333-250mg |
(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol |
1330756-09-6 | 98% | 250mg |
¥7930.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1245878-1g |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol |
1330756-09-6 | 95% | 1g |
$320 | 2025-02-25 | |
eNovation Chemicals LLC | Y1245878-5g |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol |
1330756-09-6 | 95% | 5g |
$1230 | 2025-02-22 |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol Related Literature
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
Additional information on 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol
Introduction to 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol (CAS No. 1330756-09-6)
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol, identified by its CAS number 1330756-09-6, is a heterocyclic compound with significant potential in the field of pharmaceutical and biochemical research. This compound belongs to the pyrazolopyridine class, a structural motif widely recognized for its biological activity and pharmacological relevance. The presence of a hydroxymethyl group at the 3-position adds an additional layer of functionality, making it a valuable scaffold for drug discovery and development.
The pyrazolo[4,3-c]pyridine core is a fused bicyclic system consisting of a pyrazole ring linked to a pyridine ring. This structural arrangement has been extensively studied due to its ability to interact with various biological targets, including enzymes and receptors. The tetrahydro prefix indicates the saturation of the pyrazole ring, which can influence the compound's electronic properties and metabolic stability. Such modifications are often employed to enhance bioavailability and reduce toxicity.
Recent advancements in medicinal chemistry have highlighted the importance of tetrahydro-pyrazolopyridines as privileged scaffolds in the design of novel therapeutic agents. Studies have demonstrated that this class of compounds exhibits a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The hydroxymethyl group at the 3-position further expands the chemical space available for derivatization, allowing for the exploration of diverse pharmacophores.
In particular, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol has garnered attention for its potential role in modulating enzyme activity. For instance, it has been shown to interact with kinases and phosphodiesterases, which are critical targets in oncology and cardiovascular diseases. The compound's ability to bind to these enzymes with high affinity suggests its utility as an inhibitor or modulator in therapeutic contexts. Furthermore, its structural features may contribute to favorable pharmacokinetic properties, such as solubility and metabolic clearance.
Research has also explored the synthetic pathways leading to 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol, emphasizing the importance of efficient and scalable methodologies. Modern synthetic techniques have enabled the introduction of functional groups at specific positions on the heterocyclic core with high precision. This has facilitated the generation of libraries of derivatives for high-throughput screening (HTS), a cornerstone of modern drug discovery. The compound's versatility as a building block has been exploited in several academic and industrial projects aimed at identifying lead compounds for further optimization.
The biological evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol has revealed intriguing interactions with cellular pathways relevant to human health and disease. Preclinical studies have suggested that it may possess inhibitory effects on certain enzymes implicated in inflammation and oxidative stress. These findings align with emerging trends in therapeutic intervention that focus on modulating redox balance and inflammatory responses. Additionally, its potential to cross cell membranes has been noted in computational modeling studies, indicating its feasibility as an oral therapeutic agent.
The chemical properties of 1330756-09-6, such as its solubility profile and stability under various conditions, have been carefully characterized. These parameters are crucial for determining its suitability for formulation into drug products and for assessing its behavior in biological systems. Advanced spectroscopic techniques have been employed to elucidate its molecular structure and dynamics. Such detailed characterization provides essential data for researchers aiming to incorporate this compound into their experimental designs.
The role of pyrazolopyridines in addressing unmet medical needs continues to evolve with each new study published. Researchers are increasingly leveraging computational chemistry tools to predict binding affinities and optimize molecular structures before conducting wet-lab experiments. This interdisciplinary approach has accelerated the discovery pipeline significantly over recent years. The case of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol exemplifies how integrating computational modeling with experimental validation can yield promising candidates for further development.
In conclusion,4,5,6,7-tetrahydro-1H-pyrazolo[4,c]pyridin-3-ylyl-methanol (CAS No: 1330756-09) holds considerable promise as a pharmacological scaffold due to its unique structural features and demonstrated biological activities。 Its synthesis remains an active area of research within both academic institutions and pharmaceutical companies seeking innovative therapeutics. As our understanding of disease mechanisms advances, this compound will likely continue to play a pivotal role in drug discovery efforts aimed at improving human health outcomes worldwide.
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